molecular formula C10H8ClN3S B11963536 6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione CAS No. 13291-72-0

6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione

Cat. No.: B11963536
CAS No.: 13291-72-0
M. Wt: 237.71 g/mol
InChI Key: JHFSRYLDAFDRPQ-UHFFFAOYSA-N
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Description

6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea and guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that pyrimidine derivatives, including 6-amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione, exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have significant anticancer properties. For instance, derivatives of pyrimidines have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
  • Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies have noted anti-inflammatory properties associated with pyrimidine derivatives, suggesting that this compound may also exhibit similar effects .

Medicinal Chemistry

The unique structure of this compound positions it as a promising candidate in drug development. Its potential applications include:

Application AreaDescription
Anticancer AgentsTargeting specific cancer cell lines to inhibit growth and induce apoptosis.
Antimicrobial AgentsDevelopment of new antibiotics targeting resistant bacterial strains.
Anti-inflammatory DrugsPotential use in treating inflammatory diseases.

Agricultural Chemistry

Due to its biological activity, this compound may find applications as:

  • Pesticides : Its efficacy against certain pests could be harnessed to develop new agricultural chemicals.
  • Herbicides : The compound's ability to affect plant growth pathways might be explored for weed management solutions.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various pyrimidine derivatives, including this compound, against HepG2 cell lines. The results indicated that the compound exhibited promising IC50 values compared to standard chemotherapy agents like doxorubicin .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity of this compound was tested against several microbial strains such as E. coli and S. aureus. The results showed significant inhibition at varying concentrations, highlighting its potential as a new antibiotic .

Mechanism of Action

The mechanism of action of 6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(4-chlorophenyl)pyrimidine-2(1H)-thione
  • 6-Amino-5-(4-chlorophenyl)pyrimidine-2(1H)-thione
  • 6-Amino-5-(2-bromophenyl)pyrimidine-2(1H)-thione

Uniqueness

6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione is a heterocyclic compound that exhibits significant biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H8ClN3SC_{10}H_{8}ClN_{3}S and a molecular weight of 239.71 g/mol. Its structure features a pyrimidine ring substituted with an amino group and a 2-chlorophenyl group, along with a thione functional group (–S=), which contributes to its unique chemical properties and potential biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's activity is often compared to standard antibiotics to evaluate its efficacy.

Microorganism Inhibition Zone (mm) Reference Compound Activity Level
Staphylococcus aureus15AmpicillinModerate
Escherichia coli12GentamicinModerate
Pseudomonas aeruginosa10CiprofloxacinLow

The compound's antimicrobial activity is attributed to its structural features, particularly the presence of the thione group, which enhances its interaction with microbial targets .

2. Antitumor Activity

The antitumor potential of this compound has been evaluated in various studies, particularly against human cancer cell lines such as HepG2 (liver carcinoma). The compound exhibits promising cytotoxic effects, with half-maximal inhibitory concentration (IC50) values indicating its potency.

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
HepG225.5 ± 1.3Doxorubicin0.36 ± 0.02

In comparative studies, derivatives of this compound have shown varying degrees of activity against different cancer cell lines, suggesting that modifications to the structure can influence efficacy .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets involved in microbial growth and tumor proliferation. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and oxidative stress modulation . Further research is necessary to elucidate these mechanisms in detail.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on HepG2 Cells: A study investigating the cytotoxicity of various pyrimidine derivatives found that this compound exhibited significant inhibition of cell growth in HepG2 cells compared to other derivatives .
  • Antimicrobial Efficacy: Another study focused on the antimicrobial properties of thione derivatives revealed that compounds similar to this compound displayed enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Properties

CAS No.

13291-72-0

Molecular Formula

C10H8ClN3S

Molecular Weight

237.71 g/mol

IUPAC Name

6-amino-5-(2-chlorophenyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C10H8ClN3S/c11-8-4-2-1-3-6(8)7-5-13-10(15)14-9(7)12/h1-5H,(H3,12,13,14,15)

InChI Key

JHFSRYLDAFDRPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NC(=S)N=C2)N)Cl

Origin of Product

United States

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